2-(Azetidin-3-YL)-1,8-naphthyridine

Description

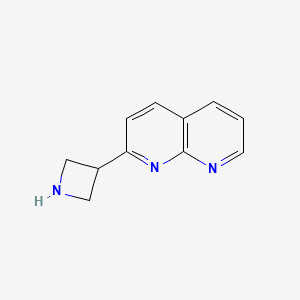

Structure

2D Structure

3D Structure

Properties

CAS No. |

870089-51-3 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-1,8-naphthyridine |

InChI |

InChI=1S/C11H11N3/c1-2-8-3-4-10(9-6-12-7-9)14-11(8)13-5-1/h1-5,9,12H,6-7H2 |

InChI Key |

SXKUFTVUNZYSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 Azetidin 3 Yl 1,8 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a ligand, such as a 1,8-naphthyridine (B1210474) derivative, might interact with a biological target, typically a protein or nucleic acid. nih.govnih.gov These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

While these computational and theoretical methods are frequently applied to novel chemical entities, specific data and research findings for 2-(Azetidin-3-YL)-1,8-naphthyridine are absent from the current body of scientific literature. Therefore, a detailed article that strictly adheres to the provided outline and focuses solely on this compound cannot be generated at this time.

Ligand-Protein Binding Affinity Prediction

The prediction of how strongly a ligand, such as this compound, will bind to a protein is a cornerstone of computational drug discovery. nih.govnih.gov This binding affinity is a key determinant of a compound's potential efficacy. Various computational methods, including molecular docking and machine learning models, are employed to estimate this affinity. nih.govnih.gov

Molecular docking simulations are a primary tool for predicting the preferred orientation of a ligand when bound to a protein target, as well as the strength of the interaction. nih.gov For the 1,8-naphthyridine scaffold, which is present in our compound of interest, studies have explored its interaction with various receptors. For instance, derivatives of 1,8-naphthyridine have been investigated as inhibitors of cholinesterases and as modulators of calcium channels, indicating the diverse range of proteins this scaffold can interact with. nih.gov

Machine learning approaches have also gained prominence in predicting binding affinity. nih.govresearchgate.net These methods utilize descriptors derived from the 2D or 3D structure of the ligand and the protein to build predictive models. researchgate.net By training on large datasets of known protein-ligand complexes and their experimentally determined binding affinities, these models can estimate the affinity for novel compounds like this compound. nih.govresearchgate.net The performance of these models is often evaluated using metrics such as the coefficient of determination (R²) from cross-validation studies. researchgate.net

It is important to note that while these computational predictions are highly valuable, they are based on certain assumptions and have inherent limitations. ed.ac.uk Therefore, experimental validation is crucial to confirm the in-silico findings.

Receptor-Ligand Interaction Fingerprints

Receptor-ligand interaction fingerprints are a way to summarize the key interactions between a ligand and a protein. These fingerprints encode the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) and the specific protein residues involved.

By analyzing the interaction fingerprints of a series of compounds, researchers can identify the key interactions that are essential for biological activity. This information can then be used to guide the design of new molecules with improved potency and selectivity. For the 1,8-naphthyridine scaffold, the ability of the nitrogen atoms to act as hydrogen bond acceptors is a recurring feature in its interaction fingerprints. nih.gov

In Silico Prediction of Biological Activities

In addition to predicting how a compound might bind to a specific protein, computational tools can also be used to predict its broader biological activity profile and its pharmacokinetic properties.

Pharmacokinetic and Drug-Likeness Predictions (e.g., SwissADME)

The pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success as a drug. Computational tools like SwissADME provide a platform for the in-silico prediction of these properties. researchgate.netswissadme.ch

SwissADME can calculate a wide range of physicochemical descriptors and predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with important metabolic enzymes like cytochrome P450s. researchgate.netphytojournal.com It also assesses the "drug-likeness" of a molecule based on established rules like Lipinski's rule of five, which helps to identify compounds with a higher probability of being orally bioavailable. phytojournal.com

For this compound, a SwissADME analysis would provide valuable information on its potential as a drug candidate. The "BOILED-Egg" model within SwissADME, for example, offers a graphical representation of predicted gastrointestinal absorption and brain penetration. researchgate.netswissadme.ch

The following table shows a hypothetical SwissADME prediction for this compound, illustrating the types of data that can be obtained.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 197.23 g/mol | Within the desirable range for drug-likeness. |

| LogP | 1.5 | Indicates moderate lipophilicity. |

| H-bond Donors | 1 | Within the desirable range for drug-likeness. |

| H-bond Acceptors | 3 | Within the desirable range for drug-likeness. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |

| Lipinski Violations | 0 | Conforms to Lipinski's rule of five. |

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide insights into the chemical reactivity and stability of a molecule. researchgate.net These descriptors include chemical hardness (η), which is a measure of the molecule's resistance to changes in its electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

A lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally indicates higher chemical reactivity and potentially higher bioactivity. researchgate.net These descriptors can be used to compare the reactivity of different compounds and to understand their potential to participate in chemical reactions within a biological system.

For this compound, the calculation of these global reactivity descriptors would provide a deeper understanding of its electronic structure and its propensity to interact with biological macromolecules.

Pre Clinical Evaluation of 2 Azetidin 3 Yl 1,8 Naphthyridine and Derivatives in Vitro and in Vivo Non Clinical

Anti-Microbial Research

Derivatives of the 1,8-naphthyridine (B1210474) core have been extensively studied for their antimicrobial properties. researchgate.net The initial breakthrough in this area was nalidixic acid, the first 1,8-naphthyridine derivative introduced for clinical use against urinary tract infections caused by Gram-negative bacteria. nih.gov This has spurred further research into modifying the 1,8-naphthyridine structure to develop new and more potent antimicrobial agents. nih.gov

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative)

The antibacterial activity of 1,8-naphthyridine derivatives extends to both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov

Gram-Positive Bacteria: Several 1,8-naphthyridine derivatives have demonstrated significant efficacy against Gram-positive bacteria. For instance, Gemifloxacin is effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov Another derivative, Trovafloxacin, also shows broad-spectrum activity against Gram-positive streptococci. nih.gov Certain synthesized derivatives have shown good activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) exhibited high activity against S. pyogenes. nih.gov Some derivatives of 1,8-naphthyridine-3-carboxylic acid amides, however, displayed weaker action towards S. aureus strains. nih.gov

Gram-Negative Bacteria: Nalidixic acid was originally introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Enoxacin, another derivative, is used for a variety of infections, including those caused by Gram-negative bacteria like Escherichia coli. nih.gov Some derivatives have shown good activity against Proteus vulgaris. nih.gov A derivative known as 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine was found to be more effective than tetracycline (B611298) against Gram-negative bacteria such as Klebsiella pneumoniae and P. vulgaris. nih.gov Conversely, some 1,8-naphthyridine-3-carboxylic acid amides showed very good bactericidal action toward E. coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Notable Activity |

|---|---|---|---|

| Nalidixic Acid | - | E. coli and other urinary tract pathogens nih.gov | First clinically used 1,8-naphthyridine antibacterial. nih.gov |

| Enoxacin | Many Gram-positive bacteria nih.gov | E. coli, used for gastroenteritis, UTIs. nih.gov | Broad-spectrum activity. nih.gov |

| Gemifloxacin | S. aureus, S. pneumoniae, S. pyogenes nih.gov | H. influenzae, K. pneumoniae, M. catarrhalis nih.gov | Active against multi-drug resistant S. pneumoniae. nih.gov |

| Trovafloxacin | Gram-positive streptococci nih.gov | N. gonorrhoeae and other pathogens. nih.gov | Broad-spectrum antibacterial. nih.gov |

| 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine | S. aureus nih.gov | K. pneumoniae, P. aeruginosa, P. vulgaris nih.gov | More effective than tetracycline against tested strains. nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | High activity against S. pyogenes nih.gov | Moderate activity against E. coli nih.gov | - |

Antifungal Efficacy

The investigation of 1,8-naphthyridine derivatives has also extended to their potential as antifungal agents. Certain derivatives have shown activity against various fungal strains. For example, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were found to be active against Aspergillus niger and Candida albicans, with efficacy comparable to the standard drug griseofulvin. nih.gov Additionally, some nalidixic acid derivatives incorporating a 1,2,4-triazole (B32235) moiety possessed good antibacterial and slightly less potent antifungal activity. nih.gov

Synergistic Effects with Established Anti-Infective Agents

Research has shown that some 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics, particularly fluoroquinolones, against multi-resistant bacterial strains. mdpi.comnih.gov While some derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide did not show direct antibacterial activity on their own, they were able to significantly reduce the Minimum Inhibitory Concentration (MIC) of fluoroquinolones like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960). mdpi.comnih.govnih.gov This potentiation of antibiotic activity suggests these derivatives could act as adjuvants in antibacterial therapy. mdpi.com The synergistic effect is thought to be related to the structural similarities and comparable mechanisms of action, such as the inhibition of DNA gyrase. mdpi.com

For example, in the presence of 7-acetamido-1,8-naphthyridin-4(1H)-one, the MIC of ofloxacin against a multi-resistant E. coli strain dropped from 32 to 4 µg/mL, and the MIC of lomefloxacin against the same strain decreased from 16 to 2 µg/mL. mdpi.com

Activity Against Multidrug-Resistant Strains

A critical area of research is the activity of new compounds against multidrug-resistant (MDR) bacteria. Several 1,8-naphthyridine derivatives have shown promise in this regard. Gemifloxacin is notably active against multi-drug resistant Streptococcus pneumoniae. nih.gov Similarly, Zabofloxacin is being investigated for its effectiveness against MDR Gram-positive bacteria and Neisseria gonorrhoeae. nih.gov

Other derivatives have also been identified with potent activity against resistant strains. One compound, 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated very good antibacterial activity against multidrug-resistant Streptococcus pneumoniae. nih.gov Another derivative showed comparable activity to ciprofloxacin (B1669076) and vancomycin (B549263) against MDR strains of S. aureus and Staphylococcus epidermidis. nih.gov Furthermore, some derivatives have shown selective activity against resistant strains of Bacillus subtilis. nih.gov

Anticancer Research

In addition to their antimicrobial properties, 1,8-naphthyridine derivatives have been investigated as potential anticancer agents. nih.govnih.gov Their mechanism of action in this context can involve the inhibition of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to cytotoxic effects in cancer cells. nih.govnih.gov

Cytotoxicity against Human Cancer Cell Lines (e.g., Breast, Colon, Oral, Lung, Cervical)

Numerous studies have evaluated the in vitro cytotoxicity of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.

Breast Cancer: A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were tested against the MCF-7 human breast cancer cell line. researchgate.net Several of these compounds, including 10c, 8d, 4d, 10f, and 8b, showed potent cytotoxic activity, with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. researchgate.net Another study found that a 1,8-naphthyridine-3-carboxamide derivative (compound 12) exhibited high cytotoxicity with an IC50 of 1.37 µM in the HBL-100 breast cancer cell line. nih.gov

Colon Cancer: A 1,8-naphthyridine-C-3'-heteroaryl derivative (compound 29) showed potent cytotoxicity with an IC50 of 1.4 µM on the SW620 colon cancer cell line. nih.gov Another derivative, compound 22, also showed high cytotoxicity in the SW-620 cell line with an IC50 of 3.0 µM. nih.gov

Oral Cancer: Compound 17, a 1,8-naphthyridine-3-carboxamide derivative, demonstrated high cytotoxicity in the KB oral cancer cell line with an IC50 of 3.7 µM. nih.gov

Cervical Cancer: A series of naphthyridine derivatives were evaluated for their cytotoxic activities against the HeLa human cervical cancer cell line. nih.govnih.gov Compounds 14, 15, and 16 were found to be more potent than the standard drug colchicine, with compound 16 showing an IC50 value of 0.7 µM. nih.gov

Other Cancer Cell Lines: Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown broad cytotoxic activity. nih.gov Compound 47 had IC50 values of 0.41 µM and 0.77 µM on MIAPaCa (pancreatic) and K-562 (leukemia) cancer cell lines, respectively. nih.gov Compound 36 had an IC50 of 1.19 µM on the PA-1 (ovarian) cancer cell line. nih.gov A series of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and evaluated for their anti-cancer activities, with some showing significant sensitization effects with cisplatin (B142131) against HCT116 (colon) cancer cells. nih.gov

Table 2: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| Compound 10c | MCF-7 researchgate.net | Breast | 1.47 researchgate.net |

| Compound 12 | HBL-100 nih.gov | Breast | 1.37 nih.gov |

| Compound 22 | SW-620 nih.gov | Colon | 3.0 nih.gov |

| Compound 29 | SW620 nih.gov | Colon | 1.4 nih.gov |

| Compound 17 | KB nih.gov | Oral | 3.7 nih.gov |

| Compound 16 | HeLa nih.gov | Cervical | 0.7 nih.gov |

| Compound 47 | MIAPaCa nih.gov | Pancreatic | 0.41 nih.gov |

| Compound 47 | K-562 nih.gov | Leukemia | 0.77 nih.gov |

| Compound 36 | PA-1 nih.gov | Ovarian | 1.19 nih.gov |

Evaluation in Murine Tumor Models

The anticancer potential of the 1,8-naphthyridine class of compounds has been established through various preclinical studies, including evaluations in murine tumor models. nih.govnih.gov These in vivo studies are critical for assessing the therapeutic efficacy and characteristics of new chemical entities in a living organism before clinical consideration.

Typically, these evaluations involve the use of xenograft mouse models, where human cancer cells are implanted subcutaneously into immunocompromised mice. nih.gov For instance, studies on other potential tumor-imaging or therapeutic agents have utilized human lung cancer (A549) or small-cell lung cancer (SY) xenograft models to investigate biodistribution, tumor uptake, and therapeutic potential. riken.jpnih.gov In such studies, the accumulation of a compound in the tumor relative to other tissues is a key indicator of its targeting efficiency. nih.govnih.gov For therapeutic agents, the primary endpoint is often the potential to eradicate or reduce the size of the tumor. riken.jp While specific data on 2-(Azetidin-3-YL)-1,8-naphthyridine in murine tumor models is not extensively detailed in the available literature, the established anticancer activity of 1,8-naphthyridine-3-carboxamide derivatives in vitro against various cancer cell lines suggests that this class of compounds warrants such in vivo investigation. nih.govnih.gov

Table 1: Parameters in Murine Tumor Model Evaluation

| Parameter | Description | Example from Preclinical Studies |

|---|---|---|

| Tumor Model | Type of cancer and mouse strain used. | Human lung cancer (A549) xenograft mouse models. riken.jp |

| Compound Administration | Route and method of delivering the test compound. | Intravenous injection. nih.gov |

| Biodistribution | The distribution of the compound in various organs and tissues over time. | Peak tumor concentration of 2.8%ID/g at 112 minutes post-injection for [¹⁸F]PSMA-1007. nih.gov |

| Tumor Uptake | Specific accumulation of the compound in tumor tissue. | High accumulation in tumor tissue, with significant tumor-to-muscle and tumor-to-brain ratios. nih.gov |

| Therapeutic Efficacy | The effect of the compound on tumor growth. | Assessment of tumor eradication or reduction in volume following treatment. riken.jp |

| Specificity | The ability of the compound to target cancer cells specifically. | Uptake decreased by a specific inhibitor, demonstrating target engagement. nih.gov |

Anti-inflammatory Research

Derivatives of the 1,8-naphthyridine scaffold have been identified as having significant anti-inflammatory properties. nih.govnih.gov Research has focused on their ability to modulate key components of the inflammatory cascade, including inflammatory mediators and signaling molecules like cytokines and chemokines. The azetidine (B1206935) ring, also present in the target compound, is found in other molecules investigated for anti-inflammatory effects, suggesting a potential contribution to this activity. bmbreports.org

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and the activity of enzymes like cyclooxygenase 2 (COX-2). nih.gov In one study, a series of novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives were evaluated for their effects in lipopolysaccharide (LPS)-treated BV2 microglial cells, a common in vitro model for neuroinflammation. nih.gov

One of the most potent compounds from this series, HSR2104, was found to significantly attenuate the levels of inducible NO synthase (iNOS) and COX-2. nih.gov The inhibition of these mediators is a key mechanism for controlling inflammatory responses. The study also noted that these effects were linked to the suppression of intracellular reactive oxygen species (ROS), further highlighting the anti-inflammatory potential of this chemical scaffold. nih.govmdpi.com

Beyond mediators like NO, the anti-inflammatory activity of 1,8-naphthyridine derivatives extends to the modulation of cytokines and chemokines, which are crucial signaling proteins that orchestrate the inflammatory response. nih.govnih.gov The production of specific cytokines can be a hallmark of cellular differentiation and inflammatory activation. nih.gov

Studies on 1,8-naphthyridine-3-carboxamides have demonstrated their ability to modulate the levels of cytokines and chemokines secreted by dendritic cells. nih.gov Furthermore, the 1,8-naphthyridine-2-carboxamide derivative, HSR2104, showed potent inhibitory effects on the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated microglial cells. nih.gov This modulation was found to occur via the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation factor 88 (MyD88)/NF-κB signaling pathway, a critical upstream regulator of inflammatory gene expression. nih.gov

Table 2: Anti-inflammatory Activity of 1,8-Naphthyridine Derivatives

| Compound Class | Model System | Mediator/Cytokine Inhibited | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-2-carboxamides (e.g., HSR2104) | LPS-treated BV2 microglial cells | Nitric Oxide (NO), iNOS, COX-2 | nih.gov |

| 1,8-Naphthyridine-2-carboxamides (e.g., HSR2104) | LPS-treated BV2 microglial cells | Tumor Necrosis Factor-α (TNF-α) | nih.gov |

| 1,8-Naphthyridine-2-carboxamides (e.g., HSR2104) | LPS-treated BV2 microglial cells | Interleukin-6 (IL-6) | nih.gov |

Other Investigational Biological Activities

The therapeutic potential of the 1,8-naphthyridine scaffold is not limited to anticancer and anti-inflammatory applications. Preclinical studies have revealed a broad range of other biological activities, including anticonvulsant and anti-allergic effects. researchgate.netnih.gov

Several series of 1,8-naphthyridine derivatives have been synthesized and evaluated for anticonvulsant properties. researchgate.netnih.govnih.gov These investigations often use well-established screening models in mice, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, to identify and characterize potential antiepileptic agents. researchgate.netnih.gov

In one study, various 2-substituted-4-methyl-7-amino-1,8-naphthyridines were screened for anticonvulsant activity. researchgate.netnih.gov Nearly all tested compounds exhibited significant activity. nih.gov Notably, the anticonvulsant effects of certain derivatives, such as 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine and 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, were found to be comparable to the reference drug diazepam. researchgate.netnih.gov Another study on aminopropyloxy derivatives of 1,8-naphthyridines also confirmed their activity in preventing PTZ-induced seizures. researchgate.net These findings underscore the potential of the 1,8-naphthyridine core structure in the development of new central nervous system agents.

Table 3: Anticonvulsant Screening of 1,8-Naphthyridine Derivatives

| Derivative Type | Test Model | Activity | Reference |

|---|---|---|---|

| 2-substituted-4-methyl-7-amino-1,8-naphthyridines | Not specified | Significant anticonvulsant activity. | researchgate.netnih.gov |

| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Not specified | Activity equivalent to diazepam. | researchgate.netnih.gov |

| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Not specified | Activity equivalent to diazepam. | researchgate.netnih.gov |

The broad biological profile of 1,8-naphthyridine derivatives also includes potential anti-allergic activity. nih.gov The mechanisms underlying allergic reactions often involve the release of mediators from mast cells, and inhibition of these processes is a key strategy for anti-allergic drugs. frontiersin.org

A study on substituted 1,8-naphthyridin-2(1H)-ones revealed that these compounds could cause the relaxation of guinea pig trachea that had been pre-contracted by leukotriene D4. nih.gov Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic reactions. The ability to counteract the effects of leukotriene D4 suggests that these compounds may possess anti-asthmatic or anti-allergic properties. nih.gov This activity was linked to the selective inhibition of phosphodiesterase (PDE) IV, an enzyme involved in inflammatory cell signaling. nih.gov

Anti-osteoporotic Activity (e.g., α(v)β(3) Antagonism)

The integrin α(v)β(3) is a receptor that plays a crucial role in the adhesion, activation, and migration of osteoclasts on the bone surface, processes that are fundamental to bone resorption. nih.gov Consequently, antagonists of this receptor are being investigated as potential treatments for osteoporosis. nih.govnih.gov

Derivatives of 1,8-naphthyridine have been identified as potent and selective antagonists of the α(v)β(3) receptor. acs.orgnih.govacs.org For instance, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- nih.govresearchgate.net-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid (compound 6) was found to be a potent and selective antagonist with an excellent in vitro profile (IC₅₀ = 0.08 nM). nih.govacs.orgresearchgate.net This compound also demonstrated good pharmacokinetic properties in rats, dogs, and rhesus monkeys and showed efficacy in in vivo models of bone turnover, leading to its selection for clinical development. nih.govacs.orgresearchgate.net

Further studies identified 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro- nih.govresearchgate.netnaphthyridin-2-yl)-nonanoic acid (5e) and 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- nih.govresearchgate.netnaphthyridin-2-yl)-nonanoic acid (5f) as potent and selective α(v)β(3) antagonists with IC₅₀ values of 0.07 nM and 0.08 nM, respectively. acs.org These compounds also displayed favorable in vitro profiles and good pharmacokinetics in multiple species. acs.org Their efficacy in an in vivo model of bone turnover following once-daily oral administration supported their selection for clinical development for the treatment of osteoporosis. acs.org

Table 1: In Vitro Anti-osteoporotic Activity of 1,8-Naphthyridine Derivatives

| Compound | Target | Activity (IC₅₀) |

| 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- nih.govresearchgate.net-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid (6) | α(v)β(3) Antagonist | 0.08 nM |

| 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro- nih.govresearchgate.netnaphthyridin-2-yl)-nonanoic acid (5e) | α(v)β(3) Antagonist | 0.07 nM |

| 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- nih.govresearchgate.netnaphthyridin-2-yl)-nonanoic acid (5f) | α(v)β(3) Antagonist | 0.08 nM |

This table is interactive. Users can sort and filter the data as needed.

Anti-oxidant Activity (e.g., DPPH Assay)

The antioxidant potential of 1,8-naphthyridine derivatives has been explored using various methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netresearchgate.netscirp.org This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. nih.govmdpi.com The reduction of the violet-colored DPPH to a pale-yellow hydrazine (B178648) is monitored spectrophotometrically. nih.govmdpi.com

A study on a series of spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety demonstrated significant antioxidant activity in the DPPH assay. nih.govresearchgate.net Notably, compounds 8b (IC₅₀=17.68±0.76 μg/mL) and 4c (IC₅₀=18.53±0.52 μg/mL) exhibited the highest antioxidant activity, comparable to the standard antioxidant ascorbic acid (IC₅₀=15.16±0.43 μg/mL). nih.govresearchgate.netresearchgate.net The structure-activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups at the para position of the phenyl ring enhanced the antioxidant activity. nih.govresearchgate.net

Another study synthesized a series of substituted 1,8-naphthyridine derivatives and evaluated their antioxidant activity. researchgate.net While specific data points were not detailed in the abstract, the study confirmed that these derivatives possess antioxidant properties. researchgate.netmedsci.cn The DPPH assay is a widely accepted method for evaluating the free radical scavenging ability of compounds. nih.govresearchgate.net

Table 2: DPPH Radical Scavenging Activity of 1,8-Naphthyridine Derivatives

| Compound | IC₅₀ (μg/mL) |

| 8b | 17.68 ± 0.76 |

| 4c | 18.53 ± 0.52 |

| Ascorbic Acid (Standard) | 15.16 ± 0.43 |

This table is interactive. Users can sort and filter the data as needed.

Investigation in Neurological Disorders (e.g., Alzheimer's, Multiple Sclerosis, Depression)

The 1,8-naphthyridine scaffold has shown promise in the context of neurological disorders. nih.gov Derivatives have been investigated for their potential in treating conditions like Alzheimer's disease, multiple sclerosis, and depression. tandfonline.comnih.govresearchgate.net

In the realm of Alzheimer's disease, a multitarget strategy involving 1,8-naphthyridine derivatives has been explored. nih.gov These compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Additionally, their ability to modulate voltage-dependent Ca²⁺ channels (VDCC) has been investigated, as dysregulation of calcium homeostasis is implicated in neuronal cell death. nih.gov Some derivatives showed moderate, selective inhibition of AChE and also blocked L-subtype Ca²⁺ channels. nih.gov Interestingly, one derivative was found to have a slight "Ca²⁺-promoter" effect, which was linked to a cytoprotective effect against toxic stimuli. nih.gov

Furthermore, a patent application describes 1,8-naphthyridine-derived compounds for the treatment of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. wipo.int This highlights the ongoing interest in this chemical class for addressing these complex disorders. Recent reviews have also underscored the potential of 1,8-naphthyridine derivatives in treating neurodegenerative and immunomodulatory disorders, as well as their antidepressant properties. nih.govtandfonline.com

Potential as Chemical Probes for Biological Systems

The unique photophysical and coordination properties of 1,8-naphthyridine derivatives make them attractive candidates for the development of chemical probes. mdpi.com These probes can be utilized for sensing and imaging various biological species and processes.

For instance, a novel ruthenium(II) polypyridyl complex incorporating a 1,8-naphthyridine derivative has been developed as a highly selective and sensitive fluorescent chemosensor for detecting Cu²⁺ and Fe³⁺ ions. mdpi.com This demonstrates the utility of the 1,8-naphthyridine scaffold in creating tools for monitoring metal ions that are crucial in biological systems. mdpi.com

Additionally, 1,8-naphthyridine-based molecular clips have been designed as "off-on" fluorescent probes for the selective sensing of Zn²⁺ in aqueous media and living cells. rsc.org The development of fluorescent probes for detecting specific analytes within biological systems is an active area of research. nih.gov For example, 1,8-naphthalimide-based fluorescent probes have been successfully used for the selective and sensitive detection of peroxynitrite in living cells. rsc.org The adaptability of the 1,8-naphthyridine structure allows for its incorporation into various probe designs, highlighting its potential for broader applications in chemical biology.

Future Directions and Perspectives in 2 Azetidin 3 Yl 1,8 Naphthyridine Research

Development of Novel Analogues for Enhanced Bioactivity

A crucial avenue for future research lies in the systematic structural modification of the 2-(azetidin-3-yl)-1,8-naphthyridine core to enhance its biological activity and selectivity. The 1,8-naphthyridine (B1210474) ring is a versatile scaffold that allows for substitutions at various positions, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Similarly, the azetidine (B1206935) moiety offers opportunities for derivatization that can modulate binding affinity and physicochemical characteristics.

Future synthetic efforts could focus on:

Substitution on the Naphthyridine Core: Introducing various functional groups (e.g., halogens, alkyl, aryl, and nitro groups) onto the naphthyridine ring can alter its electronic properties and steric profile, potentially leading to improved target engagement.

Modification of the Azetidine Ring: The nitrogen atom of the azetidine ring is a key site for modification. The addition of different substituents can impact the molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for target interaction.

Linker Modification: The direct linkage between the azetidine and naphthyridine rings can be modified by introducing short linker groups. This could optimize the spatial orientation of the two ring systems, potentially leading to enhanced binding to target proteins.

An illustrative example of how modifications to the broader 1,8-naphthyridine scaffold can impact bioactivity is shown in the table below, which highlights the antibacterial potential of various derivatives.

| Compound ID | General Structure | Key Substituents | Observed Bioactivity |

| NAL-001 | 1,8-Naphthyridine | 7-piperazinyl, 1-ethyl, 6-fluoro | Broad-spectrum antibacterial |

| VOR-002 | 1,8-Naphthyridine | Complex polycyclic system | Anticancer (Topoisomerase II inhibitor) |

| ENO-003 | 1,8-Naphthyridine | 7-piperazinyl, 1-ethyl, 6-fluoro | Antibacterial |

This table is illustrative and based on known bioactivities of the broader 1,8-naphthyridine class of compounds.

Exploration of New Therapeutic Areas

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of documented biological activities. nih.govnih.govdntb.gov.uascite.ai While the initial therapeutic focus for a novel compound might be narrow, the inherent versatility of this scaffold suggests that this compound and its future analogues could be active in multiple therapeutic domains.

Potential new therapeutic areas for investigation include:

Oncology: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through mechanisms such as DNA intercalation and inhibition of topoisomerase II. ekb.eg The unique structural features of this compound may offer novel interactions with cancer-related targets.

Neurodegenerative Diseases: There is growing evidence that 1,8-naphthyridine derivatives may have applications in treating neurological disorders like Alzheimer's disease. nih.govresearchgate.net This could be attributed to their ability to modulate various signaling pathways in the central nervous system.

Inflammatory Diseases: Anti-inflammatory properties have been reported for some 1,8-naphthyridine compounds, suggesting a potential role in treating chronic inflammatory conditions. nih.gov

Infectious Diseases: Beyond antibacterial activity, the 1,8-naphthyridine core has been explored for its antiviral and antimalarial potential. nih.govresearchgate.net

The diverse biological activities of the 1,8-naphthyridine scaffold are summarized in the table below.

| Therapeutic Area | Reported Biological Activities | Potential Molecular Targets |

| Oncology | Anticancer, Antitumor | Topoisomerase I/II, Protein Kinases |

| Infectious Diseases | Antibacterial, Antiviral, Antimalarial | DNA Gyrase, Viral Enzymes |

| Neurological Disorders | Antidepressant, Anxiolytic | Serotonin Receptors |

| Inflammatory Disorders | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) Enzymes |

This table is based on the diverse biological activities reported for the broader class of 1,8-naphthyridine derivatives.

Advanced Mechanistic Elucidation Studies

A thorough understanding of the molecular mechanism of action is paramount for the rational design of more effective and safer drugs. For this compound, future research should move beyond preliminary screening and delve into detailed mechanistic studies.

Key areas for investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of the compound.

Enzyme Inhibition Assays: If a target is identified as an enzyme (e.g., a kinase or topoisomerase), detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable information for understanding the key molecular interactions and for guiding the design of more potent analogues.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways can provide a broader understanding of its biological consequences. For instance, some 1,8-naphthyridine derivatives are known to act as inhibitors of bacterial topoisomerase, leading to bacterial cell death. mdpi.com

Integration of Cheminformatics and Artificial Intelligence in Discovery

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process. nih.gov The application of these computational tools can significantly accelerate the identification and optimization of novel drug candidates.

Future research on this compound should leverage these technologies to:

Virtual Screening: Employing computational models to screen large virtual libraries of compounds to identify novel analogues of this compound with a higher probability of being active against a specific target.

Predictive Modeling: Developing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. This can help to prioritize the synthesis of compounds with more favorable drug-like properties.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target and desired property profile.

Big Data Analysis: Integrating and analyzing large datasets from high-throughput screening, genomics, and proteomics to identify novel drug targets and to better understand the structure-activity relationships of this class of compounds.

The integration of these advanced computational approaches will be instrumental in unlocking the full therapeutic potential of the this compound scaffold in a more efficient and cost-effective manner.

Q & A

Q. What structural modifications enhance the antitumor activity of 1,8-naphthyridine derivatives?

The antitumor activity is influenced by substituents on the 1,8-naphthyridine scaffold. For example, conjugation of 4-tolyl or 4-bromophenyl groups (e.g., compounds 10c , 8d ) reduces IC50 values by ~3-fold compared to unmodified derivatives, achieving IC50 values as low as 1.47 μM in MCF7 breast cancer cells . Modifications at the C3 position (e.g., pyrazole or pyrimidine moieties) also improve DNA intercalation efficiency, a key mechanism for cytotoxicity .

Q. How do 1,8-naphthyridine derivatives interact with DNA to exert cytotoxic effects?

These derivatives act as DNA intercalators, inserting between base pairs to disrupt replication and transcription. For instance, 2-phenyl-7-methyl-1,8-naphthyridine derivatives induce conformational changes in ds-DNA, verified via molecular docking and UV-Vis spectroscopy . This mechanism suppresses cancer cell proliferation by blocking essential DNA processes .

Q. What in vitro assays are standard for evaluating cytotoxicity of 1,8-naphthyridine derivatives?

The MTT assay is widely used to measure IC50 values against cancer cell lines (e.g., MCF7, HepG2). For example, derivatives like 10c and 4d showed IC50 values of 1.47 μM and 1.68 μM, respectively, outperforming staurosporine (4.51 μM) . Flow cytometry and fluorescence-based DNA-binding assays (e.g., ethidium bromide displacement) complement these studies .

Advanced Research Questions

Q. How can synthetic challenges in preparing 1,8-naphthyridine derivatives be addressed using green chemistry?

Traditional methods face issues like expensive catalysts (e.g., cobalt nanocatalysts) or toxic solvents. A metal-free approach using piperidine in ethanol under mild conditions achieves 2-styryl-1,8-naphthyridine derivatives with >80% yield. This method avoids hazardous reagents and reduces reaction time . Ionic liquid (IL)-mediated Friedländer reactions also improve substrate compatibility and yield .

Q. What computational strategies optimize the design of 1,8-naphthyridine derivatives for multi-target therapies?

Molecular docking and QSAR models identify interactions with targets like DNA gyrase (antibacterial activity) and αvβ3 integrin (antitumor). For example, 1,8-naphthyridine chalcones show dual activity by inhibiting DNA gyrase (via fluoroquinolone-like binding) and intercalating DNA . Density functional theory (DFT) predicts electron transfer efficiency, aiding in designing derivatives with enhanced nonlinear optical properties .

Q. How can bacterial resistance to naphthyridine-based antimicrobials be overcome?

Resistance arises from mutations in target enzymes (e.g., DNA gyrase). Derivatives like 1,8-naphthyridine glucosamine conjugates exhibit improved efficacy against resistant E. coli and S. aureus by combining intercalation with glycosylation-mediated cellular uptake . Synergistic studies with β-lactamase inhibitors further reduce resistance .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., between MCF7 and HepG2 cell lines) are addressed via systematic SAR studies , controlling variables like substituent electronegativity and steric effects . Cross-validation using orthogonal assays (e.g., apoptosis markers like caspase-3) clarifies mechanisms .

Methodological Tables

Table 1. Key Synthetic Routes for 1,8-Naphthyridine Derivatives

| Method | Conditions | Yield | Advantages | Ref. |

|---|---|---|---|---|

| Friedländer Reaction | Ionic liquid, 80°C, 12h | 80-85% | High substrate compatibility | |

| Knoevenagel Condensation | Piperidine/ethanol, reflux | 75-82% | Metal-free, eco-friendly | |

| Microwave-Assisted | AcOH/KOH, 150W, 10min | 90% | Rapid, energy-efficient |

Table 2. Cytotoxicity Data for Selected Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism | Ref. |

|---|---|---|---|---|

| 10c | MCF7 | 1.47 | DNA intercalation | |

| 8d | MCF7 | 1.62 | Topoisomerase inhibition | |

| 4d | HepG2 | 1.68 | Caspase-3 activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.